molecular formula C20H16ClN3S B2518202 2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207012-19-8

2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No. B2518202
CAS RN: 1207012-19-8
M. Wt: 365.88
InChI Key: QRFIFSGPOKDZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-Chlorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a Rh(III)-catalyzed C–H activation/intramolecular condensation of 1-aryl-1H-pyrazol-5-amines with cyclic 2-diazo-1,3-diketones was developed, giving access to various important benzo[f]pyrazolo[1,5-a][1,3]diazepine scaffolds through sequential C–C/C–N bond formation in a one-pot procedure .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule, such as the thioether and the aromatic rings. The exact reactions would depend on the reaction conditions and the reagents used .

Scientific Research Applications

properties

IUPAC Name

2-(3-chlorophenyl)-4-[(2-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-14-5-2-3-6-16(14)13-25-20-19-12-18(23-24(19)10-9-22-20)15-7-4-8-17(21)11-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFIFSGPOKDZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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